[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, commonly known as NBPC-MS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonyl chloride derivative of a bicyclo[1.1.1]pentane scaffold, which makes it an interesting molecule for the development of new drugs and materials.
Mechanism of Action
The mechanism of action of NBPC-MS involves the covalent modification of the proteasome active site. The sulfonyl chloride group of NBPC-MS reacts with the nucleophilic residues of the proteasome active site, resulting in the inhibition of proteasome activity. This inhibition leads to the accumulation of misfolded proteins and ultimately results in cell death.
Biochemical and Physiological Effects
NBPC-MS has been shown to exhibit potent antiproliferative activity against cancer cell lines. It has also been reported to induce apoptosis and inhibit angiogenesis. Additionally, NBPC-MS has been shown to have anti-inflammatory and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using NBPC-MS in lab experiments is its high potency and selectivity towards the proteasome. However, its reactivity towards other nucleophilic residues may limit its application in certain experiments. Moreover, the synthesis of NBPC-MS requires specialized equipment and expertise, which may make it challenging for some researchers to use.
Future Directions
There are several future directions for the study of NBPC-MS. One potential direction is the development of new analogs of NBPC-MS with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of NBPC-MS. Additionally, the use of NBPC-MS in combination with other drugs may enhance its therapeutic potential.
Synthesis Methods
The synthesis of NBPC-MS involves the reaction of 3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good to excellent yields.
Scientific Research Applications
NBPC-MS has been extensively studied for its potential application in drug discovery and materials science. Its unique bicyclo[1.1.1]pentane scaffold makes it an interesting molecule for the development of new drugs with improved pharmacological properties. It has been reported that NBPC-MS can act as a potent inhibitor of proteasome activity, which is a promising target for the treatment of cancer and other diseases.
properties
IUPAC Name |
[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c13-19(17,18)8-11-5-12(6-11,7-11)9-1-3-10(4-2-9)14(15)16/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMFJQELUDDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)[N+](=O)[O-])CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.